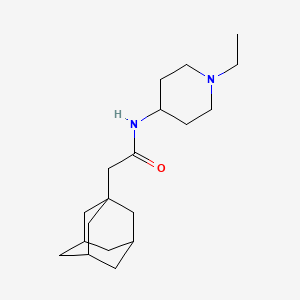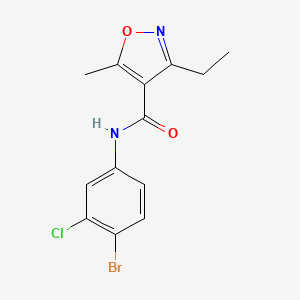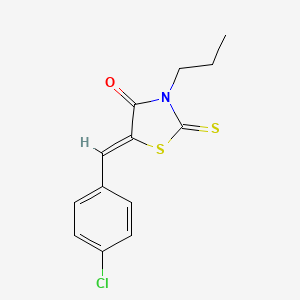![molecular formula C23H17ClN2O3S B4600397 METHYL 2-[2-(3-CHLOROPHENYL)QUINOLINE-4-AMIDO]-5-METHYLTHIOPHENE-3-CARBOXYLATE](/img/structure/B4600397.png)
METHYL 2-[2-(3-CHLOROPHENYL)QUINOLINE-4-AMIDO]-5-METHYLTHIOPHENE-3-CARBOXYLATE
Overview
Description
Methyl 2-[2-(3-chlorophenyl)quinoline-4-amido]-5-methylthiophene-3-carboxylate is a complex organic compound that features a quinoline core, a thiophene ring, and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[2-(3-chlorophenyl)quinoline-4-amido]-5-methylthiophene-3-carboxylate typically involves multi-step organic reactions. One common route includes:
Formation of the Quinoline Core: Starting with 3-chloroaniline, the quinoline core is synthesized through a series of cyclization reactions.
Amidation: The quinoline derivative is then reacted with an appropriate amine to form the amido group.
Thiophene Ring Formation: The thiophene ring is introduced through a cyclization reaction involving sulfur-containing reagents.
Esterification: Finally, the carboxylate ester group is introduced via esterification using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the quinoline core, potentially converting it to a dihydroquinoline derivative.
Substitution: The compound can undergo various substitution reactions, especially at the chlorophenyl and quinoline moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation reagents like N-bromosuccinimide or electrophilic aromatic substitution reagents are common.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.
Material Science: Its unique structure makes it a candidate for use in organic semiconductors and photovoltaic materials.
Biology and Medicine
Antimicrobial Agents: Due to its quinoline core, the compound may exhibit antimicrobial properties.
Anticancer Research: Its structure suggests potential as a scaffold for developing anticancer agents.
Industry
Pharmaceuticals: The compound can be a precursor for the synthesis of various drugs.
Agrochemicals: Potential use in the development of new pesticides or herbicides.
Mechanism of Action
The mechanism by which methyl 2-[2-(3-chlorophenyl)quinoline-4-amido]-5-methylthiophene-3-carboxylate exerts its effects is likely multifaceted. In biological systems, it may interact with DNA or proteins, disrupting cellular processes. The quinoline core is known to intercalate with DNA, while the thiophene ring may interact with various enzymes.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and quinine share the quinoline core and are known for their antimalarial properties.
Thiophene Derivatives: Compounds such as thiophene-2-carboxylic acid are structurally similar and used in various chemical syntheses.
Uniqueness
Methyl 2-[2-(3-chlorophenyl)quinoline-4-amido]-5-methylthiophene-3-carboxylate is unique due to its combination of a quinoline core, a thiophene ring, and a carboxylate ester group
Properties
IUPAC Name |
methyl 2-[[2-(3-chlorophenyl)quinoline-4-carbonyl]amino]-5-methylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN2O3S/c1-13-10-18(23(28)29-2)22(30-13)26-21(27)17-12-20(14-6-5-7-15(24)11-14)25-19-9-4-3-8-16(17)19/h3-12H,1-2H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWVOQRWSSHRYSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=CC=C4)Cl)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-({[(4-BROMOBENZOYL)AMINO]CARBOTHIOYL}AMINO)-N~1~-(1,3-THIAZOL-2-YL)-1-BENZENESULFONAMIDE](/img/structure/B4600318.png)
![2-[(DIETHYLCARBAMOTHIOYL)SULFANYL]-N-(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE](/img/structure/B4600335.png)
![N~1~-(5-CHLORO-2-METHYLPHENYL)-2-[(4-PROPOXY-2-PYRIMIDINYL)SULFANYL]ACETAMIDE](/img/structure/B4600339.png)
![5-[(1-benzyl-1H-indol-3-yl)methylene]-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4600352.png)
![ETHYL 4-[4-METHOXY-3-(METHOXYMETHYL)PHENYL]-2-OXO-6-(1,4-THIAZINAN-4-YLMETHYL)-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE](/img/structure/B4600354.png)
![N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)acetamide](/img/structure/B4600357.png)

![3-({[3-(2-furyl)-1-methylpropyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4600372.png)


![[2-(3,4-DIMETHOXYPHENYL)ETHYL][(2,3,4-TRIMETHOXYPHENYL)METHYL]AMINE](/img/structure/B4600403.png)

![N-(2-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4600420.png)

